molecular formula C24H26N4O2S B2816864 (Z)-3-(2,4-dimethylphenyl)-6-(4-(styrylsulfonyl)piperazin-1-yl)pyridazine CAS No. 1021104-70-0

(Z)-3-(2,4-dimethylphenyl)-6-(4-(styrylsulfonyl)piperazin-1-yl)pyridazine

Cat. No.: B2816864
CAS No.: 1021104-70-0
M. Wt: 434.56
InChI Key: UHRCKUJAMPSYJZ-ATVHPVEESA-N
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Description

(Z)-3-(2,4-dimethylphenyl)-6-(4-(styrylsulfonyl)piperazin-1-yl)pyridazine is a synthetic organic compound that belongs to the pyridazine family. This compound is characterized by its complex structure, which includes a pyridazine ring substituted with a 2,4-dimethylphenyl group and a styrylsulfonyl piperazine moiety. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-(2,4-dimethylphenyl)-6-(4-(styrylsulfonyl)piperazin-1-yl)pyridazine typically involves multiple steps:

    Formation of the Pyridazine Core: The pyridazine ring can be synthesized through the condensation of hydrazine with a suitable dicarbonyl compound, such as a diketone or dialdehyde.

    Introduction of the 2,4-Dimethylphenyl Group: This step often involves a Friedel-Crafts acylation or alkylation reaction, where the pyridazine ring is reacted with 2,4-dimethylbenzoyl chloride or 2,4-dimethylbenzyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    Attachment of the Styrylsulfonyl Piperazine Moiety: The final step involves the nucleophilic substitution reaction where the piperazine ring is functionalized with a styrylsulfonyl group. This can be achieved by reacting piperazine with styrylsulfonyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. Key considerations would include the availability of starting materials, reaction scalability, and cost-effectiveness of the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the styrylsulfonyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the pyridazine ring or the styrylsulfonyl group, potentially yielding dihydropyridazine derivatives or reduced sulfonyl compounds.

    Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols) under appropriate conditions (acidic or basic) facilitate substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce dihydropyridazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-3-(2,4-dimethylphenyl)-6-(4-(styrylsulfonyl)piperazin-1-yl)pyridazine is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

Biologically, this compound is studied for its potential as a pharmacophore in drug design. Its structural features suggest it could interact with various biological targets, making it a candidate for developing new therapeutic agents.

Medicine

In medicinal chemistry, this compound is investigated for its potential to treat various diseases. Its ability to modulate biological pathways could lead to the development of drugs for conditions such as cancer, inflammation, or neurological disorders.

Industry

Industrially, this compound might be used in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals. Its complex structure and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of (Z)-3-(2,4-dimethylphenyl)-6-(4-(styrylsulfonyl)piperazin-1-yl)pyridazine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s effects are mediated through binding to these targets, altering their activity and leading to downstream biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-3-(2,4-dimethylphenyl)-6-(4-(methylsulfonyl)piperazin-1-yl)pyridazine
  • (Z)-3-(2,4-dimethylphenyl)-6-(4-(ethylsulfonyl)piperazin-1-yl)pyridazine
  • (Z)-3-(2,4-dimethylphenyl)-6-(4-(phenylsulfonyl)piperazin-1-yl)pyridazine

Uniqueness

Compared to these similar compounds, (Z)-3-(2,4-dimethylphenyl)-6-(4-(styrylsulfonyl)piperazin-1-yl)pyridazine is unique due to the presence of the styrylsulfonyl group. This group can impart distinct chemical and biological properties, such as enhanced binding affinity to certain biological targets or increased reactivity in chemical reactions. The specific arrangement of substituents in this compound also contributes to its unique profile, making it a valuable subject of study in various scientific fields.

Properties

IUPAC Name

3-(2,4-dimethylphenyl)-6-[4-[(Z)-2-phenylethenyl]sulfonylpiperazin-1-yl]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O2S/c1-19-8-9-22(20(2)18-19)23-10-11-24(26-25-23)27-13-15-28(16-14-27)31(29,30)17-12-21-6-4-3-5-7-21/h3-12,17-18H,13-16H2,1-2H3/b17-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHRCKUJAMPSYJZ-ATVHPVEESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)C=CC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)C2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)/C=C\C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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